molecular formula C24H15Cl2NO2 B3904955 (E)-6-chloro-3-(3-(2-chlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one

(E)-6-chloro-3-(3-(2-chlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one

Cat. No.: B3904955
M. Wt: 420.3 g/mol
InChI Key: CLLHXWPLNUTOQA-JLHYYAGUSA-N
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Description

(E)-6-chloro-3-(3-(2-chlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-chloro-3-(3-(2-chlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorine Atom: Chlorination of the quinoline core can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Acryloylation: The acryloyl group is introduced through a reaction with acryloyl chloride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the chlorinated quinoline with 2-chlorophenylacryloyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-6-chloro-3-(3-(2-chlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas for chlorination, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.

Scientific Research Applications

(E)-6-chloro-3-(3-(2-chlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting various diseases.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (E)-6-chloro-3-(3-(2-chlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-phenylquinolin-2(1H)-one: Lacks the acryloyl and 2-chlorophenyl groups.

    3-(2-chlorophenyl)acryloyl chloride: Contains the acryloyl and 2-chlorophenyl groups but lacks the quinoline core.

Uniqueness

(E)-6-chloro-3-(3-(2-chlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is unique due to its combination of a quinoline core with both acryloyl and 2-chlorophenyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

6-chloro-3-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl2NO2/c25-17-11-12-20-18(14-17)22(16-7-2-1-3-8-16)23(24(29)27-20)21(28)13-10-15-6-4-5-9-19(15)26/h1-14H,(H,27,29)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLHXWPLNUTOQA-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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